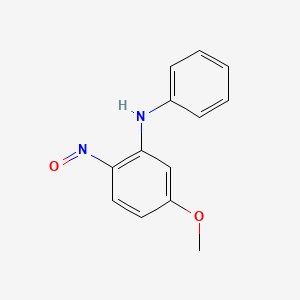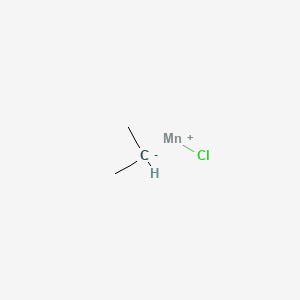
chloromanganese(1+);propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromanganese(1+);propane is a compound that consists of a manganese ion with a +1 charge coordinated to a chlorine atom and a propane molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloromanganese(1+);propane typically involves the reaction of manganese with chlorine gas in the presence of propane. This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed at elevated temperatures to facilitate the interaction between manganese and chlorine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors where manganese and chlorine gas are introduced in a controlled manner. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through various techniques, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromanganese(1+);propane undergoes several types of chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Chlorine can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state manganese compounds, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chloromanganese(1+);propane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Wirkmechanismus
The mechanism by which chloromanganese(1+);propane exerts its effects involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can enhance reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloromanganese(2+)
- Chloromanganese(3+)
- Chloropropane
Uniqueness
Chloromanganese(1+);propane is unique due to its specific oxidation state and coordination environment. Unlike chloromanganese(2+) and chloromanganese(3+), the +1 oxidation state of manganese in this compound provides distinct redox properties that are advantageous in certain catalytic and material applications. Additionally, the presence of propane as a ligand offers unique steric and electronic effects that differentiate it from other manganese-chlorine compounds.
Eigenschaften
CAS-Nummer |
105486-13-3 |
|---|---|
Molekularformel |
C3H7ClMn |
Molekulargewicht |
133.48 g/mol |
IUPAC-Name |
chloromanganese(1+);propane |
InChI |
InChI=1S/C3H7.ClH.Mn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
JYPNFBVPUORTFI-UHFFFAOYSA-M |
Kanonische SMILES |
C[CH-]C.Cl[Mn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



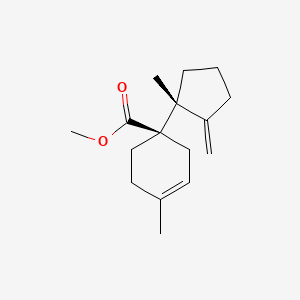
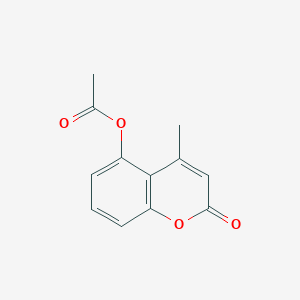
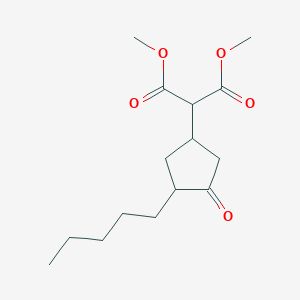
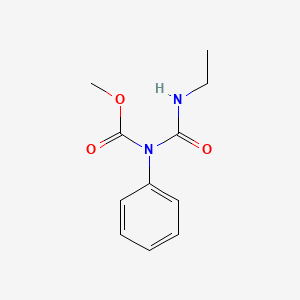
![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)
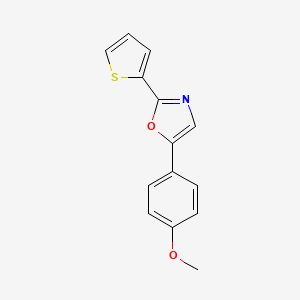
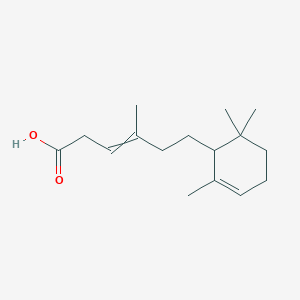
![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
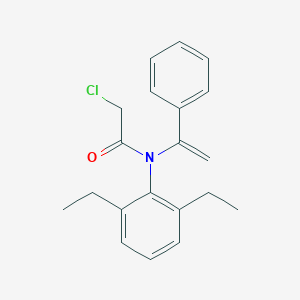
![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)

